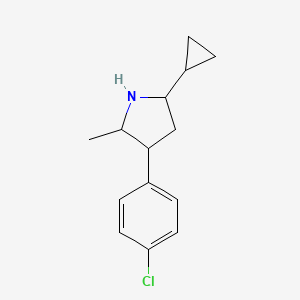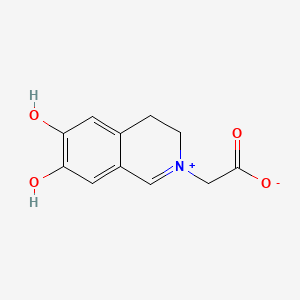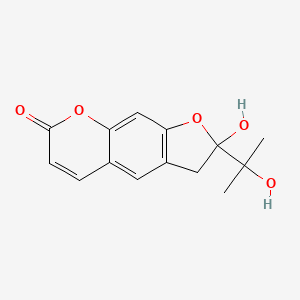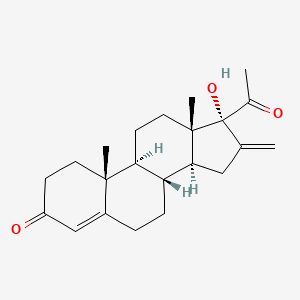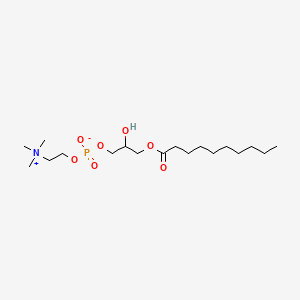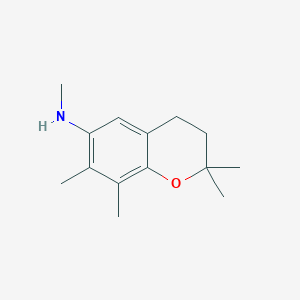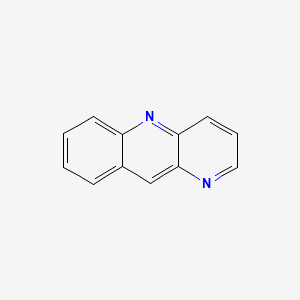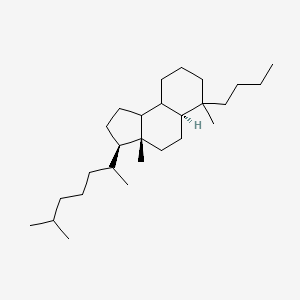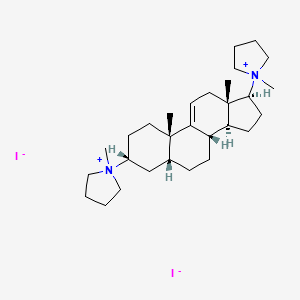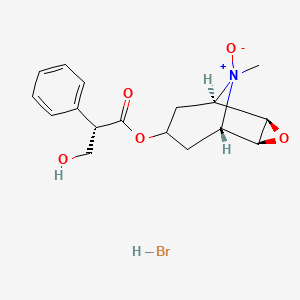
Scopolamine N-oxide hydrobromide
Vue d'ensemble
Description
Il s'agit d'un composé chimique de formule moléculaire C17H21NO5 · HBr et d'une masse moléculaire de 400,26 g/mol . Ce composé est connu pour ses propriétés anticholinergiques et est utilisé dans diverses applications scientifiques et médicales.
Mécanisme D'action
Target of Action
Scopolamine N-oxide hydrobromide, also known as Scopolamine N-oxide HBr, primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors are found in the central nervous system and throughout the body, playing a crucial role in transmitting signals in the parasympathetic nervous system .
Mode of Action
Scopolamine N-oxide HBr acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, enabling it to bind to these receptors and block their activation . This antagonistic action leads to several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
For instance, it has been shown to regulate multiple signaling pathways in the context of viral infections .
Pharmacokinetics
For scopolamine, it is known that its bioavailability varies depending on the route of administration . For example, subcutaneous administration of Scopolamine results in a maximum drug concentration (Cmax) of 3.27 ng/mL, a time to reach maximum concentration (tmax) of 14.6 min, and an area under the curve (AUC) of 158.2 ng*min/mL . The half-life of Scopolamine is greater with subcutaneous administration at 213 min .
Result of Action
The molecular and cellular effects of Scopolamine N-oxide HBr’s action are largely due to its anticholinergic effects. It can induce several therapeutic effects, such as the prevention of nausea and vomiting associated with motion sickness and surgical procedures . It can also lead to various dose-dependent adverse effects .
Analyse Biochimique
Biochemical Properties
Scopolamine N-oxide hydrobromide plays a significant role in biochemical reactions, particularly those involving the nervous system. It interacts with muscarinic acetylcholine receptors (mAChRs), inhibiting the action of acetylcholine, a neurotransmitter. This interaction is crucial in understanding the compound’s anticholinergic effects. Additionally, this compound has been shown to interact with various enzymes and proteins involved in neurotransmission, such as acetylcholinesterase, which breaks down acetylcholine .
Cellular Effects
This compound affects various types of cells, particularly those in the nervous system. It influences cell function by blocking muscarinic receptors, leading to decreased cholinergic signaling. This can result in altered cell signaling pathways, changes in gene expression, and modifications in cellular metabolism. For example, in neuronal cells, this compound can inhibit the release of neurotransmitters, affecting synaptic transmission and overall neural communication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, where it acts as a competitive antagonist. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in cholinergic activity. This inhibition can result in various physiological effects, such as reduced muscle contractions and decreased secretion of bodily fluids. Additionally, this compound can influence gene expression by modulating signaling pathways that control transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, such as prolonged inhibition of neurotransmitter release and alterations in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild anticholinergic effects, such as dry mouth and blurred vision. At higher doses, it can lead to more severe effects, including significant cognitive impairment and motor dysfunction. Studies in animal models have shown that high doses of this compound can induce symptoms similar to those observed in neurodegenerative diseases, making it a valuable tool for studying these conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its breakdown and elimination from the body. The compound is metabolized by enzymes in the liver, such as cytochrome P450 enzymes, which facilitate its conversion into inactive metabolites. These metabolites are then excreted from the body through the kidneys. The interaction of this compound with these metabolic enzymes can influence its overall pharmacokinetics and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacological effects. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, this compound can be transported by specific transporters and binding proteins, which facilitate its movement to target sites. The distribution of the compound within tissues can affect its efficacy and potential side effects .
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can localize to specific compartments within cells, such as the cytoplasm and cell membrane, where it interacts with its target receptors. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le bromhydrate de scopolamin-N-oxyde peut être synthétisé par oxydation de la scopolamine à l'aide de peroxyde d'hydrogène dans l'éthanol. La réaction implique l'orientation équatoriale préférentielle de la N-oxydation . Le processus est généralement effectué dans des conditions contrôlées pour garantir la stéréochimie et la pureté souhaitées du produit.
Méthodes de production industrielle
Dans les environnements industriels, le bromhydrate de scopolamine peut être préparé en utilisant une méthode appelée cristallisation induite par champ magnétique. Cette méthode exploite la différence de solubilité entre la scopolamine et le bromhydrate de scopolamine. Le processus implique une cristallisation par salification suivie d'un traitement par un champ magnétique pour améliorer la pureté et le taux de récupération des cristaux .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de scopolamin-N-oxyde subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents produits.
Réduction : Les réactions de réduction peuvent le convertir en son composé parent, la scopolamine.
Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation et divers agents réducteurs pour les réactions de réduction. Les conditions de ces réactions sont généralement des températures douces à modérées et des niveaux de pH contrôlés pour assurer la stabilité du composé.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la scopolamine et de sa forme N-oxyde. Ces produits peuvent avoir différentes propriétés pharmacologiques et applications.
Applications De Recherche Scientifique
Le bromhydrate de scopolamin-N-oxyde a un large éventail d'applications en recherche scientifique, notamment :
Mécanisme d'action
Le bromhydrate de scopolamin-N-oxyde exerce ses effets en inhibant l'activité des récepteurs muscariniques de l'acétylcholine (mAChR). Ces récepteurs sont impliqués dans divers processus physiologiques, notamment la régulation de la fréquence cardiaque, la contraction des muscles lisses et la sécrétion des glandes . En bloquant ces récepteurs, le composé peut modifier l'activité du système nerveux parasympathique et produire des effets thérapeutiques tels que la réduction des nausées et des vomissements .
Comparaison Avec Des Composés Similaires
Composés similaires
Bromhydrate de scopolamine : Un composé étroitement apparenté ayant des propriétés anticholinergiques similaires.
Bromhydrate d'homatropine : Un dérivé de l'atropine avec une durée d'action plus courte.
Unicité
Le bromhydrate de scopolamin-N-oxyde est unique en raison de sa stéréochimie spécifique et de la présence du groupe fonctionnel N-oxyde. Cela lui confère des propriétés pharmacologiques distinctes par rapport aux autres alcaloïdes tropaniques. Sa capacité à subir diverses réactions chimiques et ses applications dans différents domaines scientifiques mettent en évidence son caractère unique.
Propriétés
Key on ui mechanism of action |
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ |
|---|---|
Numéro CAS |
6106-81-6 |
Formule moléculaire |
C17H22BrNO5 |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1 |
Clé InChI |
MGNNYKWRWHQLCR-UUUUXVGVSA-N |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
SMILES isomérique |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br |
SMILES canonique |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br |
Color/Form |
Prisms from water |
melting_point |
135-138 °C |
Key on ui other cas no. |
97-75-6 6106-81-6 |
Pictogrammes |
Acute Toxic |
Solubilité |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone |
Pression de vapeur |
1.45X10-12 mm Hg at 25 °C (est) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(4-hydroxy-3,5-dimethoxyphenyl)ethyl]-2-iodo-](/img/structure/B1200122.png)
![N-hydroxy-N-[4-[4-(4-hydroxyphenyl)hex-3-en-3-yl]phenyl]acetamide](/img/structure/B1200124.png)
